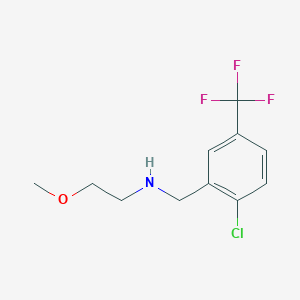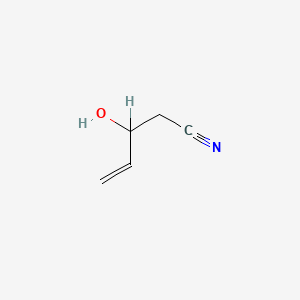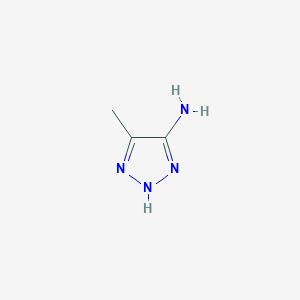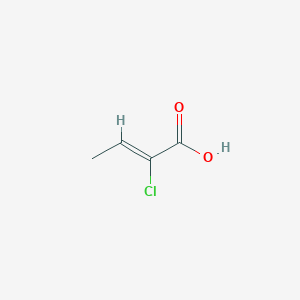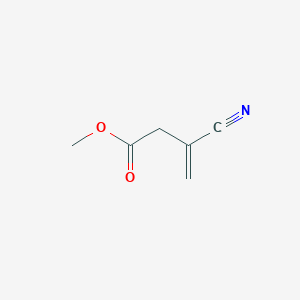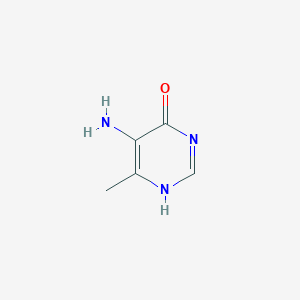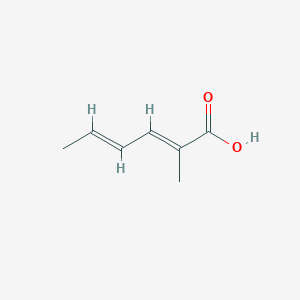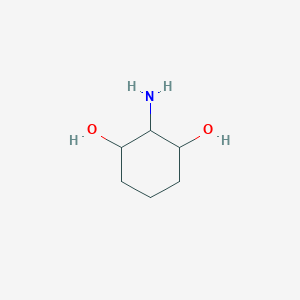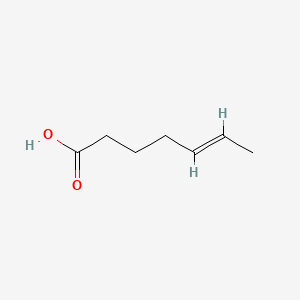
5-Heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a seven-carbon chain with a double bond between the fifth and sixth carbons and a carboxylic acid functional group at the terminal carbon. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through various methods. One common laboratory preparation involves the oxidation of 5-heptenal using potassium permanganate under acidic conditions. Another method includes the hydrolysis of this compound esters, which can be prepared via the Wittig reaction involving heptanal and a suitable phosphonium ylide .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of heptene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is efficient and yields high purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form heptanedioic acid.
Reduction: It can be reduced to 5-heptenoic alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation, where halogens like bromine can add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Heptanedioic acid.
Reduction: 5-Heptenoic alcohol.
Substitution: 5-Bromoheptanoic acid.
Wissenschaftliche Forschungsanwendungen
5-Heptenoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 5-heptenoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The double bond in its structure allows for interactions with various biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Heptanoic acid: Lacks the double bond present in 5-heptenoic acid, making it less reactive in certain chemical reactions.
Hexanoic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.
Octanoic acid: Has a longer carbon chain, affecting its solubility and reactivity.
Uniqueness of this compound: The presence of a double bond in this compound makes it more versatile in chemical reactions compared to its saturated counterparts. This feature allows for a wider range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
3593-00-8 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
hept-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9) |
InChI-Schlüssel |
KPSZWAJWFMFMFF-UHFFFAOYSA-N |
SMILES |
CC=CCCCC(=O)O |
Isomerische SMILES |
C/C=C/CCCC(=O)O |
Kanonische SMILES |
CC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(pentyl)amine](/img/structure/B7902112.png)

